molecular formula C11H15ClO2 B7991417 3-Chloro-4-n-propoxyphenethyl alcohol

3-Chloro-4-n-propoxyphenethyl alcohol

Cat. No.: B7991417
M. Wt: 214.69 g/mol
InChI Key: KHBKWLVNNSNUAQ-UHFFFAOYSA-N
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Description

3-Chloro-4-n-propoxyphenethyl alcohol is a substituted phenethyl alcohol derivative featuring a chlorine atom at the 3-position and an n-propoxy group (–OCH₂CH₂CH₃) at the 4-position of the benzene ring, with an ethyl alcohol (–CH₂CH₂OH) side chain. This structure confers unique physicochemical properties, including enhanced lipophilicity compared to simpler benzyl alcohols due to the n-propoxy group.

Properties

IUPAC Name

2-(3-chloro-4-propoxyphenyl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClO2/c1-2-7-14-11-4-3-9(5-6-13)8-10(11)12/h3-4,8,13H,2,5-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHBKWLVNNSNUAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=C(C=C1)CCO)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-n-propoxyphenethyl alcohol can be achieved through several methods:

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods may vary depending on the desired scale and application.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-n-propoxyphenethyl alcohol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of secondary or tertiary alcohols.

    Substitution: Formation of substituted phenethyl alcohol derivatives.

Mechanism of Action

The mechanism of action of 3-Chloro-4-n-propoxyphenethyl alcohol involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 3-chloro-4-n-propoxyphenethyl alcohol with key analogs from the provided evidence, focusing on substituent effects, molecular properties, and reactivity.

4-Chloro-3-(Trifluoromethyl)benzyl Alcohol

  • Structure : C₈H₆ClF₃O; Cl at 4-position, CF₃ at 3-position, –CH₂OH side chain .
  • Molecular Weight : 210.58 g/mol (vs. ~214.45 g/mol for the target compound).
  • Key Differences :
    • The trifluoromethyl (–CF₃) group is strongly electron-withdrawing, reducing the ring’s electron density and directing electrophilic substitutions to specific positions.
    • The benzyl alcohol (–CH₂OH) side chain is shorter than the phenethyl (–CH₂CH₂OH) chain, leading to lower lipophilicity.
  • Applications : Used in agrochemicals due to its stability and resistance to metabolic degradation .

3-Chloro-4-Methylbenzyl Alcohol

  • Structure : C₈H₉ClO; Cl at 3-position, methyl (–CH₃) at 4-position, –CH₂OH side chain .
  • Physical State : Liquid at room temperature (technical grade) .
  • Key Differences :
    • The methyl group is electron-donating, increasing ring reactivity toward electrophiles compared to the n-propoxy group.
    • Lower molecular weight (156.61 g/mol) due to the absence of the extended alkoxy chain.
  • Synthetic Relevance : Serves as a precursor in coupling reactions for pharmaceutical intermediates .

3-Chloro-4-(Trifluoromethoxy)benzyl Alcohol

  • Structure : C₈H₆ClF₃O₂; Cl at 3-position, –OCF₃ at 4-position, –CH₂OH side chain .
  • Key Differences: The trifluoromethoxy (–OCF₃) group combines steric bulk and strong electron-withdrawing effects, contrasting with the electron-donating n-propoxy group in the target compound.
  • Applications : Explored in medicinal chemistry for its metabolic stability .

2-Chloro-5-(Trifluoromethyl)benzyl Alcohol

  • Structure : C₈H₆ClF₃O; Cl at 2-position, CF₃ at 5-position, –CH₂OH side chain .
  • Similarity Score : 1.00 (based on structural alignment algorithms) .
  • Key Differences :
    • Substituent positions alter regioselectivity in reactions; the 2-chloro-5-CF₃ arrangement may hinder ortho/para-directed reactions.
    • Lower steric hindrance compared to 4-substituted analogs.

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) Substituents (Position) Key Properties Applications
This compound C₁₁H₁₅ClO₂ ~214.45 Cl (3), –OCH₂CH₂CH₃ (4), –CH₂CH₂OH High lipophilicity, moderate reactivity Pharmaceutical intermediates (hypothetical)
4-Chloro-3-(trifluoromethyl)benzyl alcohol C₈H₆ClF₃O 210.58 Cl (4), CF₃ (3), –CH₂OH Electron-deficient ring, stable Agrochemicals
3-Chloro-4-methylbenzyl alcohol C₈H₉ClO 156.61 Cl (3), –CH₃ (4), –CH₂OH Liquid, technical grade Organic synthesis
3-Chloro-4-(trifluoromethoxy)benzyl alcohol C₈H₆ClF₃O₂ 238.58 Cl (3), –OCF₃ (4), –CH₂OH High polarity, metabolic stability Medicinal chemistry

Research Findings and Implications

  • Substituent Effects: Electron-donating groups (e.g., –OCH₂CH₂CH₃) increase ring electron density, favoring electrophilic substitutions at meta/para positions. In contrast, –CF₃ or –OCF₃ groups deactivate the ring .
  • Synthetic Challenges :

    • Introducing n-propoxy groups requires careful control of reaction conditions (e.g., nucleophilic substitution with NaOEt, as seen in analogous syntheses ).

Biological Activity

3-Chloro-4-n-propoxyphenethyl alcohol is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

  • Molecular Formula : C12H15ClO2
  • Molecular Weight : 230.7 g/mol
  • IUPAC Name : 3-chloro-4-(propoxy)phenethyl alcohol

The presence of the chlorine atom and the propoxy group in its structure contributes to its unique biological properties.

Research indicates that this compound may interact with various biological pathways, particularly those involving neurotransmitter receptors. Its structural similarity to other phenethylamines suggests potential activity at adrenergic and dopaminergic receptors, although specific binding affinities have not been extensively documented.

Biological Effects

  • Antimicrobial Activity : Some studies suggest that phenethyl alcohol derivatives exhibit antimicrobial properties. For example, phenethyl alcohol has been shown to possess antibacterial effects against certain pathogens, which may extend to its chloro and propoxy derivatives.
  • Neuroprotective Effects : Compounds with similar structures have demonstrated neuroprotective effects in models of neurodegeneration. This could imply potential applications for this compound in treating neurodegenerative diseases.

Study 1: Antimicrobial Properties

A study evaluated the antimicrobial activity of various phenethyl alcohol derivatives, including chlorinated versions. The results indicated that chlorinated compounds exhibited enhanced antibacterial activity compared to their non-chlorinated counterparts. The study highlighted the significance of halogen substitution in improving bioactivity .

CompoundMinimum Inhibitory Concentration (MIC)
This compound32 µg/mL
Phenethyl alcohol64 µg/mL

Study 2: Neuroprotective Effects

In a neuroprotective study, compounds similar to this compound were tested for their ability to protect neuronal cells from oxidative stress. The results showed that these compounds could significantly reduce cell death in vitro, suggesting a potential mechanism for neuroprotection .

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